N1-(2,4-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide
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Overview
Description
N1-(2,4-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide is a chemical compound with a unique structure that offers diverse applications in scientific research. This compound is characterized by the presence of a dimethylphenyl group and a morpholinoethyl group attached to an oxalamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,4-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide typically involves the reaction of 2,4-dimethylphenylamine with oxalyl chloride to form an intermediate, which is then reacted with 2-morpholinoethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N1-(2,4-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N1-(2,4-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a tool for probing biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2,4-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
- N-(2,4-dimethylphenyl)-3-[(methylsulfonyl)(2-morpholinoethyl)amino]-1-azetanecarboxamide
Uniqueness
N1-(2,4-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dimethylphenyl group and a morpholinoethyl group attached to an oxalamide backbone makes it a versatile compound for various applications.
Properties
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-(2-morpholin-4-ylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-12-3-4-14(13(2)11-12)18-16(21)15(20)17-5-6-19-7-9-22-10-8-19/h3-4,11H,5-10H2,1-2H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPOGGSTUQFMKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCCN2CCOCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367509 |
Source
|
Record name | F2616-1074 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00367509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6183-84-2 |
Source
|
Record name | F2616-1074 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00367509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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